![molecular formula C16H15N5O3S2 B261937 N-{[(3-amino-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-methylurea](/img/structure/B261937.png)
N-{[(3-amino-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-methylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(3-amino-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-methylurea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including the pharmaceutical industry. This compound belongs to the class of thienopyrimidines and has shown promising results in preclinical studies.
Mécanisme D'action
The exact mechanism of action of N-{[(3-amino-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-methylurea is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as thymidylate synthase and dihydrofolate reductase, which are essential for the growth and replication of cancer cells and bacteria.
Biochemical and Physiological Effects:
N-{[(3-amino-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-methylurea has been shown to have various biochemical and physiological effects. It has been observed to inhibit the growth of cancer cells and reduce inflammation by suppressing the production of pro-inflammatory cytokines. Moreover, it has also demonstrated antibacterial activity by inhibiting the activity of certain bacterial enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-{[(3-amino-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-methylurea in lab experiments is its potential to inhibit the growth of cancer cells and bacteria. Moreover, it has also shown promising results in reducing inflammation. However, one of the limitations of using this compound is its limited solubility in water, which can make it challenging to work with in certain experiments.
Orientations Futures
There are several future directions for the research on N-{[(3-amino-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-methylurea. One of the potential areas of research is the development of more efficient synthesis methods to increase the yield and purity of the compound. Moreover, further studies are needed to understand the exact mechanism of action and the potential side effects of this compound. Additionally, there is a need for more preclinical and clinical studies to evaluate the efficacy of N-{[(3-amino-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-methylurea in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of N-{[(3-amino-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-methylurea involves a multi-step process. The first step is the reaction of 2-mercapto-3-phenyl-5,6-dihydrothieno[2,3-d]pyrimidin-4-one with acetic anhydride to obtain 2-acetylthio-3-phenyl-5,6-dihydrothieno[2,3-d]pyrimidin-4-one. This intermediate is then reacted with methyl isocyanate to yield the final product, N-{[(3-amino-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-methylurea.
Applications De Recherche Scientifique
N-{[(3-amino-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-methylurea has been extensively studied for its potential applications in the treatment of various diseases, including cancer, bacterial infections, and inflammation. In preclinical studies, this compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation. Moreover, it has also demonstrated antibacterial activity against various strains of bacteria.
Propriétés
Nom du produit |
N-{[(3-amino-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-methylurea |
|---|---|
Formule moléculaire |
C16H15N5O3S2 |
Poids moléculaire |
389.5 g/mol |
Nom IUPAC |
2-(3-amino-4-oxo-5-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(methylcarbamoyl)acetamide |
InChI |
InChI=1S/C16H15N5O3S2/c1-18-15(24)19-11(22)8-26-16-20-13-12(14(23)21(16)17)10(7-25-13)9-5-3-2-4-6-9/h2-7H,8,17H2,1H3,(H2,18,19,22,24) |
Clé InChI |
XFTMVOYQJNZNPX-UHFFFAOYSA-N |
SMILES |
CNC(=O)NC(=O)CSC1=NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)N1N |
SMILES canonique |
CNC(=O)NC(=O)CSC1=NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)N1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










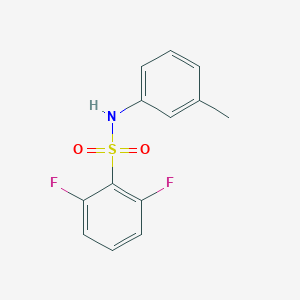
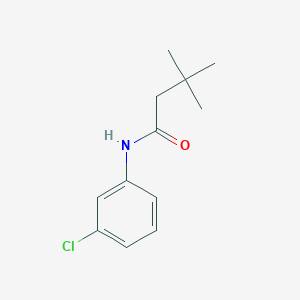

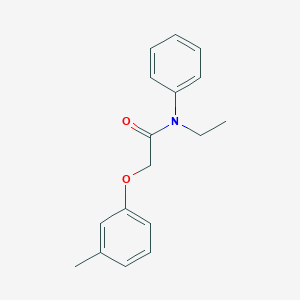
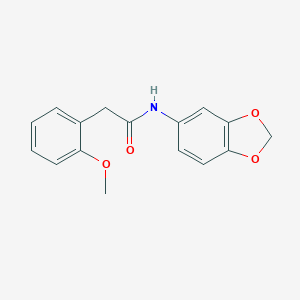
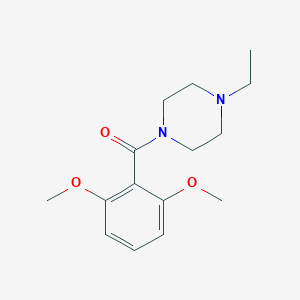
![3-cyclopentyl-N-[2-(4-morpholinyl)ethyl]propanamide](/img/structure/B261884.png)